2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide

Description

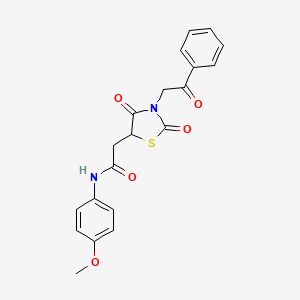

This compound belongs to the thiazolidinone-acetamide class, characterized by a 2,4-dioxothiazolidine core substituted with a 2-oxo-2-phenylethyl group at position 3 and an N-(4-methoxyphenyl)acetamide moiety at position 3. The structure combines a thiazolidinone ring (a five-membered heterocycle with nitrogen and sulfur atoms) with a ketone-functionalized side chain and a methoxy-substituted aromatic acetamide group.

Properties

IUPAC Name |

2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5S/c1-27-15-9-7-14(8-10-15)21-18(24)11-17-19(25)22(20(26)28-17)12-16(23)13-5-3-2-4-6-13/h2-10,17H,11-12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGQINFPPUHEASE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure characterized by a thiazolidine ring, dioxo functionality, and phenylethyl substitution, which contribute to its pharmacological potential.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 382.4 g/mol. The presence of two carbonyl groups (dioxo) and a phenylethyl substituent enhances its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 382.4 g/mol |

| CAS Number | 878990-09-1 |

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Thiazolidinone derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to this one can inhibit bacterial growth, although specific data on this compound's efficacy is still emerging.

- Anti-inflammatory Effects : The thiazolidine structure is associated with anti-inflammatory activities. Compounds in this class have been reported to reduce inflammation markers in various biological assays.

- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines, possibly through the inhibition of specific signaling pathways.

- HIV Integrase Inhibition : A related compound demonstrated the ability to inhibit the interaction between HIV integrase and LEDGF/p75, a critical step in the HIV life cycle. This suggests potential applications in antiviral drug development.

The mechanism of action for this compound likely involves the inhibition of enzyme activity through its interaction with specific biological targets. The thiazolidinone core may interfere with enzyme functions, while the phenacyl and acetamide groups could enhance binding affinity and specificity towards target proteins.

Case Studies

- Antiviral Activity : In a study focusing on HIV, derivatives similar to this compound were shown to disrupt the integrase-LEDGF/p75 interaction, which is crucial for viral DNA integration into host cells . This highlights the potential for developing new antiviral agents based on this scaffold.

- Anticancer Research : A study investigated the effects of thiazolidinone derivatives on various cancer cell lines, showing that these compounds can induce cell cycle arrest and apoptosis, indicating their potential as anticancer agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural homology with several thiazolidinone-acetamide derivatives, differing primarily in substituents on the thiazolidinone ring, aromatic rings, or acetamide groups. Key comparisons include:

Physicochemical Properties

- Melting Points: Thiazolidinone derivatives typically exhibit high melting points (>150°C) due to hydrogen bonding and aromatic stacking. For example, analogs with N-(4-methoxyphenyl) groups (e.g., compound VIg in ) melt at 153–155°C, while fluorophenyl-substituted derivatives () show similar thermal stability .

- Solubility : The 4-methoxyphenyl group enhances lipophilicity compared to polar substituents (e.g., sulfamoyl in VIg ), which may influence bioavailability .

- Spectroscopic Data: IR: Strong absorption at ~1700–1750 cm⁻¹ (C=O stretch of thiazolidinone and acetamide) . NMR: Protons on the thiazolidinone ring resonate at δ 3.5–4.5 ppm (CH₂ groups), while aromatic protons in the 4-methoxyphenyl moiety appear at δ 6.8–7.5 ppm .

Research Findings and Data Tables

Table 1: Comparative Bioactivity of Selected Analogs

Table 2: Key Spectroscopic Data

| Compound Type | IR (C=O, cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | |

|---|---|---|---|---|

| Thiazolidinone-4-one | 1740 (dioxo) | 4.2 (thiazolidinone CH₂) | 170–175 (C=O) | |

| 2-Thioxo-thiazolidinone | 1680 (C=S) | 3.8–4.1 (CH₂) | 185–190 (C=S) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.